molecular formula C20H20N6O2 B14939539 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide

Cat. No.: B14939539
M. Wt: 376.4 g/mol
InChI Key: NIWWOYCJLNMQIW-UHFFFAOYSA-N
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Description

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide is a synthetic organic compound featuring a benzotriazinone core linked via a propanamide chain to a 2-isopropyl-substituted benzimidazole moiety. Its molecular formula is C₂₀H₁₉N₅O₂, with a molecular weight of 361.4 g/mol . The benzotriazinone group is a heterocyclic system known for its role in medicinal chemistry, particularly in enzyme inhibition, while the isopropyl-benzimidazole component may enhance lipophilicity and target binding .

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-propan-2-yl-3H-benzimidazol-5-yl)propanamide

InChI

InChI=1S/C20H20N6O2/c1-12(2)19-22-16-8-7-13(11-17(16)23-19)21-18(27)9-10-26-20(28)14-5-3-4-6-15(14)24-25-26/h3-8,11-12H,9-10H2,1-2H3,(H,21,27)(H,22,23)

InChI Key

NIWWOYCJLNMQIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazine and benzimidazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities.

Scientific Research Applications

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide (Y040-8725)

  • Molecular Formula : C₂₀H₁₉N₅O₂
  • Molecular Weight : 361.4 g/mol
  • Key Differences : Replaces the isopropyl-benzimidazole group with an indole-ethyl substituent. The indole moiety may confer improved π-π stacking interactions in biological targets .

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide (Y041-3565)

  • Molecular Formula : C₁₉H₂₀N₄O₄
  • Molecular Weight : 368.39 g/mol

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-{(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide

  • Molecular Formula : C₁₈H₁₅F₃N₄O₃
  • Molecular Weight : 392.34 g/mol
  • Key Differences : Features a trifluoromethoxyphenyl-ethyl group and a shorter acetamide linker. The trifluoromethoxy group enhances metabolic stability and membrane permeability .

Compounds with Benzimidazole-Thiazolidinone Scaffolds

2-[2-(4-cyanophenyl)-6-substituted-1H-benzimidazol-1-yl]-N-[2-(substituted)-4-oxo-1,3-thiazolidin-3-yl]acetamide

  • Molecular Features: Combines benzimidazole with a thiazolidinone ring. The 4-cyanophenyl substitution may improve electron-withdrawing effects, influencing receptor binding .
  • Synthesis: Prepared via condensation of substituted o-phenylenediamine with 4-cyanobenzaldehyde, followed by coupling with thiazolidinone intermediates .

2-(1,2-Benzothiazol-3-yl)-N-[2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]propanamide (15)

  • Molecular Formula : C₁₉H₁₇N₃O₃S
  • Melting Point : 170°C
  • Key Differences: Replaces benzotriazinone with benzothiazole and thiazolidinone groups. The 4-methoxyphenyl substituent enhances hydrophilicity .

Comparative Data Tables

Table 1. Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₂₀H₁₉N₅O₂ 361.4 Not reported Isopropyl-benzimidazole
Y040-8725 C₂₀H₁₉N₅O₂ 361.4 Not reported Indole-ethyl
Y041-3565 C₁₉H₂₀N₄O₄ 368.39 Not reported 3,4-Dimethoxybenzyl
Compound 15 C₁₉H₁₇N₃O₃S 367.42 170 Benzothiazole, 4-methoxyphenyl

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